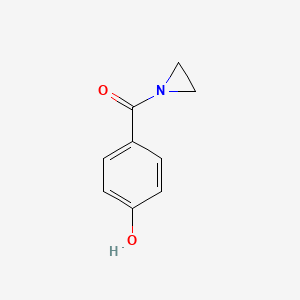

Aziridin-1-yl(4-hydroxyphenyl)methanone

Description

Overview of Aziridines in Advanced Organic Synthesis and Medicinal Chemistry

Aziridines, also known as azacyclopropanes, are three-membered heterocyclic organic compounds containing a nitrogen atom. nih.govfiveable.me Their high ring strain makes them valuable intermediates in organic synthesis, readily undergoing ring-opening reactions with a variety of nucleophiles. fiveable.mewikipedia.org This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into complex molecules, making them crucial building blocks for the synthesis of amino acids, alkaloids, and other natural products. fiveable.me

In medicinal chemistry, the aziridine (B145994) moiety is a key pharmacophore found in numerous bioactive compounds. nih.govwikipedia.org Its ability to act as an electrophile allows it to interact with biological nucleophiles, such as DNA and proteins, leading to a range of biological activities. wikipedia.orgclevenard.com Consequently, aziridine-containing compounds have been extensively investigated and developed as anticancer, antibacterial, and antifungal agents. nih.govclevenard.com Several drugs containing the aziridine ring, including Mitomycin C and Thiotepa, are used in chemotherapy. wikipedia.orgclevenard.com

Significance of the (4-Hydroxyphenyl)methanone Moiety in Bioactive Scaffolds

The (4-hydroxyphenyl)methanone structural unit is a common feature in a wide array of biologically active molecules. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, it can play a crucial role in the antioxidant properties of a molecule by scavenging free radicals.

The methanone (B1245722), or ketone, group provides a site for further chemical modification and can also participate in interactions with biological receptors. The combination of the hydroxyl and methanone groups on a phenyl ring creates a versatile scaffold that has been incorporated into compounds with diverse therapeutic applications, including anti-inflammatory and antimicrobial activities. mdpi.com

Structural Elucidation and Characterization Methodologies for Aziridin-1-yl(4-hydroxyphenyl)methanone and its Analogues

For crystalline analogues, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement, including bond lengths and angles. mdpi.com The synthesis of related aziridinyl ketones and their subsequent analysis often involves monitoring reactions using techniques like thin-layer chromatography and purification by column chromatography. mdpi.com

Research Rationale and Emerging Interest in Aziridin-1-yl(4-hydroxyphenyl)methanone Architectures

The growing interest in Aziridin-1-yl(4-hydroxyphenyl)methanone stems from the synergistic potential of its two key structural motifs. smolecule.com The aziridine ring offers a reactive handle for covalent modification and potential alkylating activity, while the (4-hydroxyphenyl)methanone moiety provides a scaffold known for its favorable biological interactions. smolecule.comnih.gov

Researchers are exploring this unique combination for the development of novel therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs. smolecule.comnih.gov The ability to functionalize both the aziridine and the phenyl ring allows for the creation of a diverse library of analogues with potentially fine-tuned activity and selectivity. This has spurred further investigation into the synthesis, reactivity, and biological evaluation of this promising class of compounds. smolecule.com

Structure

3D Structure

Properties

CAS No. |

94857-80-4 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

aziridin-1-yl-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9(12)10-5-6-10/h1-4,11H,5-6H2 |

InChI Key |

ZUJWMOYNGYFHIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Aziridin 1 Yl 4 Hydroxyphenyl Methanone and Structural Analogues

Direct Synthesis Approaches to the Aziridine-Methanone Core

The direct synthesis of the aziridine-methanone core is a critical area of research, with methodologies primarily centered on efficient amide bond formation and the construction of the strained aziridine (B145994) ring.

Amide Bond Formation Strategies

The formation of the amide bond linking the aziridine ring and the 4-hydroxyphenyl moiety is a key step in the synthesis of the target molecule. Various coupling reagents have been developed to facilitate this transformation with high efficiency and under mild conditions. One notable method involves the use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as a coupling agent. acs.org This reagent has proven effective in the synthesis of a range of aziridine amides. acs.org Another approach utilizes B(OCH2CF3)3, a reagent prepared from boric oxide and 2,2,2-trifluoroethanol, for the direct amidation of carboxylic acids and amines. nih.gov This method is advantageous as it often allows for product purification through simple filtration, avoiding the need for aqueous workups or chromatography. nih.gov

Flow chemistry has also emerged as a powerful tool for amide bond formation, offering advantages in terms of safety, scalability, and reaction time. nih.gov For instance, the use of trimethylaluminum (B3029685) (TMA) in a microreactor system has been demonstrated for the synthesis of amide-containing drugs. nih.gov This approach mitigates the risks associated with the pyrophoric nature of TMA. nih.gov

| Coupling Reagent/Method | Key Features | Reference |

| HATU | Effective for a broad range of aziridine amides. | acs.org |

| B(OCH2CF3)3 | Allows for simple product purification. | nih.gov |

| Flow Chemistry with TMA | Enhanced safety and scalability. | nih.gov |

Precursor Design and Cyclization Reactions for Aziridine Ring Construction

The construction of the three-membered aziridine ring is a pivotal step that can be achieved through several synthetic routes. A common strategy involves the intramolecular cyclization of suitable precursors. For instance, vicinal haloamines can undergo spontaneous intramolecular nucleophilic substitution to form the aziridine ring. wikipedia.org Similarly, aminoalcohols can be induced to cyclize, often after conversion of the alcohol to a better leaving group. wikipedia.org The Wenker synthesis, for example, involves the conversion of an aminoethanol to its sulfate (B86663) ester, which then undergoes base-induced elimination to yield the aziridine. wikipedia.org

Another significant approach is the addition of nitrenes to alkenes. wikipedia.orgyoutube.com This method is versatile and can be applied to a wide variety of alkene substrates. The stereochemistry of the resulting aziridine is often dependent on the nature of the alkene and the nitrene precursor. youtube.com

The De Kimpe aziridine synthesis provides a pathway to aziridines from α-chloroimines by reaction with a nucleophile. organic-chemistry.org This method is applicable to both aldimines and ketimines. organic-chemistry.org Furthermore, the reaction of imines with diazo compounds, catalyzed by Lewis or Brønsted acids, can afford aziridines with high diastereoselectivity. organic-chemistry.org

| Synthetic Method | Precursors | Key Features | References |

| Intramolecular Cyclization | Vicinal haloamines, aminoalcohols | Spontaneous or induced ring closure. | wikipedia.org |

| Nitrene Addition | Alkenes, nitrene precursors | Versatile method for aziridination. | wikipedia.orgyoutube.com |

| De Kimpe Synthesis | α-Chloroimines, nucleophiles | Applicable to both aldimines and ketimines. | organic-chemistry.org |

| Reaction with Diazo Compounds | Imines, diazo compounds | Often yields cis-aziridines with high selectivity. | organic-chemistry.org |

Functionalization and Derivatization of Aziridin-1-yl(4-hydroxyphenyl)methanone

The structural framework of Aziridin-1-yl(4-hydroxyphenyl)methanone offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues with potentially enhanced biological activities.

Strategies for Aziridine Ring Substitution (e.g., N-alkylation, C-alkylation)

The strained aziridine ring is susceptible to various transformations, including substitution at both the nitrogen and carbon atoms. N-alkylation of the aziridine ring can activate it towards ring-opening reactions. nih.govnih.gov For example, treatment with alkyl triflates, such as methyl trifluoromethanesulfonate, generates stable aziridinium (B1262131) ions that can be subsequently opened by a variety of nucleophiles. rsc.org This provides a route to N-alkylated amine derivatives. nih.govnih.gov

C-alkylation can be achieved through ring-opening reactions of activated aziridines. The regioselectivity of the nucleophilic attack is a key consideration. In many cases, steric effects dominate, with the nucleophile attacking the less substituted carbon of the aziridine ring. smolecule.com Lewis acids can also promote the ring-opening of aziridines, leading to the formation of various functionalized products. nih.gov

Chemical Modifications of the 4-Hydroxyphenyl Moiety

The 4-hydroxyphenyl group provides a versatile handle for introducing structural diversity. The phenolic hydroxyl group and the aromatic ring are key reactive centers. mdpi.com The hydroxyl group can be alkylated or acylated to introduce a variety of substituents. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of functional groups at the ortho and meta positions relative to the hydroxyl group. These modifications can influence the electronic properties and steric bulk of the molecule, potentially impacting its biological activity. mdpi.com

Introduction and Manipulation of Oxime and Amidoxime (B1450833) Functionalities

The introduction of oxime and amidoxime functionalities onto the core structure represents a significant strategy for derivatization. Oximes are typically synthesized from the corresponding ketones or aldehydes by reaction with hydroxylamine (B1172632). nih.gov Amidoximes are commonly prepared via the nucleophilic attack of hydroxylamine on a nitrile precursor. nih.govresearchgate.net These functional groups are of interest due to their potential to act as nitric oxide (NO) donors in vivo, a property that can be beneficial in various therapeutic contexts. semanticscholar.orgnih.gov The synthesis of these derivatives is often straightforward and can be achieved in high yields. nih.gov

| Functionalization Strategy | Key Reagents/Methods | Resulting Modification | References |

| N-Alkylation | Alkyl triflates | Activation of aziridine ring for ring-opening. | nih.govnih.govrsc.org |

| C-Alkylation | Nucleophiles, Lewis acids | Introduction of substituents at the aziridine carbons. | smolecule.comnih.gov |

| Hydroxyphenyl Modification | Alkylating/acylating agents, electrophiles | Derivatization of the phenolic hydroxyl and aromatic ring. | mdpi.com |

| Oxime/Amidoxime Formation | Hydroxylamine, ketone/nitrile precursors | Introduction of NO-donating functionalities. | nih.govresearchgate.netsemanticscholar.orgnih.gov |

Catalytic Approaches in Aziridin-1-yl(4-hydroxyphenyl)methanone Synthesis

Catalytic methods offer efficient and selective routes for the construction of the strained aziridine ring. These approaches are crucial for synthesizing complex molecules like Aziridin-1-yl(4-hydroxyphenyl)methanone, where control over reactivity and stereochemistry is paramount.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in modern organic synthesis, providing powerful tools for forming carbon-nitrogen bonds essential for aziridine rings. nih.gov Various transition metals, including rhodium, copper, palladium, and cobalt, have been employed to catalyze the formation of aziridines. nih.govmdpi.comresearchgate.netnih.gov These reactions often involve the transfer of a nitrene group to an alkene. For the synthesis of N-acyl aziridines, such as the target compound, these methods can be adapted from protocols developed for N-sulfonyl or other N-substituted aziridines.

Rhodium(II) catalysts, for instance, are well-known to catalyze the decomposition of diazo compounds and subsequent addition to imines or the transfer of nitrenes from sources like sulfonyliminoiodinanes to olefins. researchgate.net While direct synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone via these coupling reactions is not extensively documented, analogous transformations with related substrates provide a blueprint. For example, the rhodium-catalyzed reaction between an appropriate alkene precursor and a nitrene source derived from a 4-hydroxybenzoyl-protected nitrogen species could yield the desired product.

Copper catalysts, often in conjunction with chiral ligands, are also highly effective in aziridination reactions. nih.gov One-pot procedures using a copper(I) complex with a diimine ligand, iodobenzene (B50100) diacetate, and a sulfonamide have proven effective for the enantioselective aziridination of olefins. nih.gov Adapting such a system by replacing the sulfonamide with a suitable 4-hydroxybenzamide (B152061) derivative could provide a direct route to the target molecule.

Palladium-catalyzed cross-coupling reactions, while famous for C-C bond formation, also have applications in C-N bond formation. nih.govyoutube.com Methods for the palladium-catalyzed alkenylation of aziridines have been developed, suggesting the versatility of palladium in manipulating the aziridine scaffold. nih.gov A plausible, albeit less direct, strategy could involve the synthesis of a precursor aziridine followed by a palladium-catalyzed coupling with a 4-hydroxyphenyl-containing moiety.

The table below summarizes representative transition metal-catalyzed reactions relevant to the synthesis of aziridinyl ketone structures.

Table 1: Transition Metal Catalysts in Aziridination Reactions

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Rhodium(II) Acetate (B1210297) | Glycal with sulfamate (B1201201) ester | Carbohydrate-fused aziridines | Intramolecular nitrene transfer. researchgate.net |

| Copper(I) with Diimine Ligand | Olefin, Sulfonamide, PhI(OAc)₂ | N-Sulfonylated aziridines | One-pot enantioselective process. nih.gov |

| Titanocene | N-Acylated aziridines | Ring-opened radical products | Catalytic, radical ring-opening of N-acyl aziridines. mdpi.com |

| Palladium(0) with Phosphine (B1218219) Ligands | Aziridine, Alkenyl halide | N-Alkenyl aziridines | C-N cross-coupling. nih.gov |

| Cobalt-Porphyrin Complex | Alkene, Diphenylphosphoryl azide | N-Phosphoryl aziridines | Utilizes azides as nitrene source with low catalyst loading. uic.edu |

Stereoselective Synthesis of Chiral Aziridinyl Derivatives

The synthesis of chiral aziridines is of significant interest due to their role as versatile building blocks in asymmetric synthesis. nih.govsci-hub.seresearchgate.net For a molecule like Aziridin-1-yl(4-hydroxyphenyl)methanone, introducing chirality can have profound effects on its biological activity and applications. Stereoselective synthesis aims to control the formation of specific stereoisomers.

A prominent strategy involves the use of chiral catalysts, where a metal center is coordinated to a chiral ligand. These catalysts create a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer or diastereomer over the other.

One of the most successful approaches for the asymmetric synthesis of aziridines from imines and diazo compounds utilizes chiral Lewis acids prepared from VANOL and VAPOL ligands with triphenylborate. nih.govmsu.eduthieme-connect.com These bulky, axially chiral biaryl ligands create a well-defined chiral pocket around the boron center. This system has proven highly effective for the reaction of N-benzhydryl imines with ethyl diazoacetate, yielding cis-aziridine-2-carboxylates with excellent diastereoselectivity (often >50:1) and enantioselectivity (90-98% ee). msu.edu This methodology has been extended to the synthesis of aziridinyl vinyl ketones with high levels of asymmetric induction, demonstrating its potential for creating chiral ketone-containing aziridines. msu.edu

Ruthenium-salen complexes have also been used for the aziridination of both aromatic and aliphatic terminal olefins, yielding aziridines in high yields and enantioselectivities. sci-hub.se Similarly, copper complexes with chiral diimine or bis(oxazoline) ligands are effective for the asymmetric aziridination of various olefins, including the synthesis of enantiopure aziridinyl ketones. nih.govresearchgate.netacs.org

The development of organocatalysis has also provided powerful tools for stereoselective aziridination. For example, chiral diamines derived from 1,2-diphenylethylenediamine have been shown to catalyze the highly enantioselective aziridination of cyclic enones. sci-hub.se

The table below highlights key findings in the stereoselective synthesis of chiral aziridinyl derivatives.

Table 2: Stereoselective Synthesis of Chiral Aziridinyl Derivatives

| Catalyst/Ligand System | Substrate Type | Stereoselectivity Outcome | Reference |

|---|---|---|---|

| Borate catalyst with (S)-VAPOL or (S)-VANOL | N-benzhydryl imines and diazo compounds | High cis-selectivity (>50:1), 90-98% ee. msu.edu | msu.eduthieme-connect.com |

| Borate catalyst with (S)-VAPOL | Vinyl diazomethyl ketones and imines | High enantioselectivity (e.g., 95% ee for aziridine 4a). msu.edu | msu.edu |

| Copper(I) with chiral diimine ligand | Styrene derivatives, PhI=NTs | Up to 99% ee. nih.gov | nih.gov |

| Ruthenium-salen complex | Aromatic and aliphatic terminal olefins | High yields and enantioselectivities. sci-hub.se | sci-hub.se |

| Chiral Diamine (organocatalyst) | Cyclic enones | Excellent enantioselectivity (e.g., 98:2 er for 2-cyclopenten-1-one). sci-hub.se | sci-hub.se |

These catalytic approaches underscore the significant progress made in synthesizing complex aziridine structures with high degrees of control over their three-dimensional arrangement. The principles established with these systems are directly applicable to the development of synthetic routes for chiral, enantiomerically pure Aziridin-1-yl(4-hydroxyphenyl)methanone.

Chemical Reactivity and Mechanistic Transformations of Aziridin 1 Yl 4 Hydroxyphenyl Methanone

Aziridine (B145994) Ring-Opening Reactions

The high ring strain energy of the aziridine ring is the driving force for its ring-opening reactions. mdpi.comnih.gov These transformations are among the most important strategies for synthesizing valuable β-functionalized alkylamines. mdpi.com The presence of the N-acyl group in Aziridin-1-yl(4-hydroxyphenyl)methanone activates the ring, facilitating cleavage under milder conditions compared to non-activated aziridines. mdpi.com

Nucleophilic Ring Opening: Regioselectivity and Stereochemical Control (SN1 vs. SN2 Pathways)

The nucleophilic ring-opening of N-acyl aziridines like Aziridin-1-yl(4-hydroxyphenyl)methanone can proceed through mechanisms that have characteristics of both SN1 and SN2 pathways, depending on the reaction conditions and the structure of the substrate. nih.goviitk.ac.in The regioselectivity of the attack—whether it occurs at the more or less substituted carbon of the aziridine ring—is a critical aspect of these reactions. researchgate.net

Under neutral or basic conditions, the reaction typically follows an SN2 pathway. The nucleophile attacks one of the electrophilic ring carbons, leading to inversion of stereochemistry at that center. The regioselectivity is governed by sterics, with the nucleophile preferentially attacking the less sterically hindered carbon atom. frontiersin.org

Under acidic conditions, the reaction mechanism can shift towards an SN1-like pathway. nih.gov The acid can activate the aziridine, often by protonating the carbonyl oxygen, which increases the electrophilicity of the ring carbons. ru.nl This can lead to the development of significant positive charge on one of the ring carbons, forming a carbocation-like transition state. In such cases, the nucleophile will attack the carbon that can better stabilize the positive charge (e.g., a benzylic or tertiary carbon). This can result in a loss of stereochemical control and a change in regioselectivity compared to the SN2 pathway. nih.goviitk.ac.in The choice between SN1 and SN2 pathways is therefore a delicate balance of steric and electronic factors, as well as the nature of the nucleophile and the reaction medium. nih.govyoutube.com

| Pathway | Key Characteristics | Outcome |

| SN2 | Bimolecular, single-step reaction. youtube.com | Attack at the less sterically hindered carbon. Inversion of stereochemistry. osaka-u.ac.jp |

| SN1 | Unimolecular, multi-step via carbocation-like intermediate. youtube.com | Attack at the carbon that best stabilizes a positive charge. Potential for racemization. |

Electrophilic Activation and Subsequent Ring Opening

While the nitrogen atom in N-acyl aziridines is less basic than in N-alkyl aziridines, electrophilic activation is a key strategy to enhance the ring's reactivity. bioorg.org Electrophiles can interact with either the nitrogen or, more commonly, the carbonyl oxygen atom. Activation via reaction with an electrophile generates a highly reactive aziridinium (B1262131) ion intermediate. nih.govbohrium.com

For instance, treatment with acid chlorides can lead to the formation of an N-acylaziridinium ion. This intermediate is highly susceptible to nucleophilic attack by the counter-ion (e.g., chloride) released during its formation. bioorg.org This two-step process involves initial activation by the electrophile followed by the ring-opening of the activated intermediate by a nucleophile. researchgate.netsemanticscholar.org

Metal-Catalyzed Aziridine Ring Activation and Transformations

Transition metal catalysis offers powerful and robust methods for the regioselective and stereospecific ring-opening of aziridines. mdpi.comresearchgate.net Various transition metals, including palladium, nickel, rhodium, and copper, have been employed to catalyze cross-coupling reactions between aziridines and a range of nucleophiles. mdpi.comscilit.com These methods are highly desirable as they can provide precise control over regioselectivity and stereochemistry, which can be challenging in Lewis acid-promoted reactions. mdpi.comresearchgate.net

Palladium-catalyzed reactions, for example, can be used to synthesize allylic amines from vinyl aziridines or to form new C-C bonds through coupling with organoboronic acids (Suzuki-Miyaura coupling). mdpi.com Nickel-catalyzed reactions have been used for C-H coupling of arenes with aziridines to produce β-arylethylamine skeletons. osaka-u.ac.jp The mechanism of these transformations often involves an SN2-type nucleophilic ring-opening pathway, as demonstrated by reactions with chiral aziridines that proceed with an inversion of configuration. osaka-u.ac.jp

| Catalyst System | Transformation Type | Product Class |

| Palladium (Pd) | Cross-coupling with organoboronic acids | β-Aryl amino acids |

| Palladium (Pd) | Domino reaction with 2-iodophenol (B132878) and isocyanides | 1,4-Benzoxazepine derivatives mdpi.com |

| Nickel (Ni) | Directed Negishi coupling | Functionalized amines |

| Rhodium (Rh) | C-H alkylation of 2-arylpyridines | ortho-alkylated pyridines |

Alkylative Aziridine Ring Opening for Amine Derivatization

Alkylative aziridine ring-opening is a specific and highly useful synthetic strategy that activates the aziridine ring by N-alkylation to form an aziridinium ion, which is then opened by an external nucleophile. nih.govresearchgate.netnih.gov This method allows for the simultaneous introduction of an alkyl group onto the nitrogen and another functional group at one of the ring carbons. bohrium.comsemanticscholar.org

The process begins with the reaction of the aziridine with an alkylating agent, such as methyl triflate or an allyl iodide/silver salt combination. nih.gov This forms a reactive aziridinium ion. The subsequent ring-opening by a nucleophile, like acetate (B1210297) or azide, proceeds in a regio- and stereoselective manner to yield N-alkylated amine derivatives. nih.govresearchgate.net This technique provides a straightforward route to complex amine-containing molecules that are of biological interest. researchgate.netnih.gov

Cycloaddition Reactions Involving the Aziridine Moiety

Beyond ring-opening, the aziridine ring can participate in cycloaddition reactions, serving as a precursor to 1,3-dipoles. These reactions are powerful tools for constructing more complex nitrogen-containing heterocyclic systems. mdpi.comresearchgate.net

[3+2] Cycloadditions for the Formation of Nitrogen Heterocycles (e.g., Imidazolidines, Pyrrolidines)

Aziridines, particularly those with activating groups on the nitrogen, can undergo thermal or Lewis acid-mediated ring-opening to form azomethine ylides. nih.gov An azomethine ylide is a 1,3-dipole that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and nitriles. nih.govresearchgate.net

This formal [3+2] cycloaddition is a highly efficient method for the synthesis of five-membered nitrogen heterocycles. mdpi.com

Reaction with Alkenes: The cycloaddition of the azomethine ylide derived from an aziridine with an alkene leads to the formation of a substituted pyrrolidine ring. researchgate.netmdpi.com

Reaction with Nitriles: When a nitrile is used as the dipolarophile, the [3+2] cycloaddition yields a substituted imidazoline ring, which can be a precursor to imidazolidines. researchgate.net

These cycloaddition reactions can be promoted by Lewis acids or, more recently, by visible-light photoredox catalysis, offering a mild and rapid route to these important heterocyclic scaffolds. nih.govresearchgate.net The reaction often proceeds with high regio- and diastereoselectivity. nih.gov

Reactivity Profiles of the Methanone (B1245722) and Phenolic Hydroxyl Groups

The chemical persona of Aziridin-1-yl(4-hydroxyphenyl)methanone is dictated by its constituent functional groups: the aziridine ring, the methanone (ketone) linker, and the 4-hydroxyphenyl (phenolic) moiety. This article focuses specifically on the reactivity of the phenolic hydroxyl group and the aromatic phenyl ring. Molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) is predominantly located on the hydroxyphenyl portion of the molecule. smolecule.com This localization of electron density suggests that the aromatic ring is highly susceptible to electrophilic attack, a characteristic reactivity pathway for phenols. smolecule.com

The phenolic hydroxyl group in Aziridin-1-yl(4-hydroxyphenyl)methanone is redox-active and can undergo oxidation under various conditions. Phenols, in general, are more susceptible to oxidation compared to alcohols due to the electron-rich aromatic ring which can stabilize the resulting radical intermediates.

Oxidation to Quinone-like Structures: Phenols can be oxidized to form quinones. libretexts.org For Aziridin-1-yl(4-hydroxyphenyl)methanone, oxidation would likely target the phenolic moiety. The oxidation of p-substituted phenols can yield p-benzoquinone derivatives, although the specific products would depend on the reaction conditions and the stability of the aziridinylmethanone substituent under the oxidative stress. The oxidation of phenol (B47542) itself by chromic acid, for instance, yields p-benzoquinone. libretexts.org

Oxidation via Fenton's Reagent: Studies on structurally related compounds, such as p-hydroxybenzoic acid, demonstrate that the phenolic ring is susceptible to oxidation by potent systems like Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). nih.govnih.gov This reaction proceeds through the generation of highly reactive hydroxyl radicals (•OH), which attack the electron-rich aromatic ring. The oxidation of p-hydroxybenzoic acid with Fenton's reagent has been shown to be an effective degradation method, proceeding via a pseudo-first-order kinetic model. nih.gov Optimal conditions for this oxidation have been identified, highlighting the influence of pH, temperature, and reagent concentrations. nih.gov This suggests that the phenolic ring in Aziridin-1-yl(4-hydroxyphenyl)methanone would be similarly reactive towards such strong oxidizing agents.

Enzymatic Redox Reactions: In biological systems, the redox chemistry of phenolic compounds is often mediated by enzymes. For example, the enzyme 4-hydroxybenzoyl-CoA reductase, found in some bacteria, catalyzes the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA. wikipedia.org This enzyme is a member of the oxidoreductase family. wikipedia.org While this specific enzyme acts on a CoA thioester, it demonstrates a biological pathway for the reduction of a p-hydroxyphenyl moiety, suggesting that the phenolic group of Aziridin-1-yl(4-hydroxyphenyl)methanone could potentially be a substrate for similar reductase enzymes.

| Reactant Type | Reagent/System | Product Type | Reference |

|---|---|---|---|

| Phenol | Chromic Acid | p-Benzoquinone | libretexts.org |

| p-Hydroxybenzoic Acid | Fenton's Reagent (H₂O₂/Fe²⁺) | Degradation/Oxidation Products | nih.govnih.gov |

| 4-Hydroxybenzoyl-CoA | 4-Hydroxybenzoyl-CoA Reductase | Benzoyl-CoA (Reduction) | wikipedia.org |

The phenyl ring of Aziridin-1-yl(4-hydroxyphenyl)methanone is "activated" towards electrophilic aromatic substitution due to the powerful electron-donating effect of the phenolic hydroxyl group. byjus.comcollegedunia.com The hydroxyl group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic and thus highly reactive towards electrophiles. byjus.comrefinerlink.com This activation stabilizes the intermediate carbocation (the arenium ion) through resonance. collegedunia.com

Since the para-position is occupied by the aziridin-1-yl-methanone group, electrophilic substitution is directed exclusively to the ortho positions (C3 and C5) relative to the hydroxyl group. The high reactivity of phenols means that many of these substitution reactions can proceed under milder conditions than those required for benzene (B151609). refinerlink.com

Common Electrophilic Substitution Reactions:

Halogenation: Phenols react readily with halogens. For instance, treatment with bromine water leads to the formation of a white precipitate of the tribrominated product, 2,4,6-tribromophenol, even without a Lewis acid catalyst. byjus.com For Aziridin-1-yl(4-hydroxyphenyl)methanone, this reaction would be expected to yield 3,5-dibromo-Aziridin-1-yl(4-hydroxyphenyl)methanone. Monobromination can be achieved using less polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures. byjus.comorganicmystery.com Due to their high nucleophilic character, phenols can even undergo substitution with iodine, which is typically unreactive with many other benzene derivatives. libretexts.org

Nitration: The reaction of phenols with dilute nitric acid at low temperatures yields a mixture of ortho and para nitrophenols. byjus.com In the case of Aziridin-1-yl(4-hydroxyphenyl)methanone, this would result in the formation of 3-nitro- and potentially 3,5-dinitro- derivatives. Unlike benzene, the nitration of phenols does not typically require concentrated sulfuric acid as a catalyst. refinerlink.com Using concentrated nitric acid can lead to the formation of polysubstituted products like 2,4,6-trinitrophenol (picric acid) from phenol. byjus.com

Kolbe-Schmidt Reaction (Carboxylation): This reaction involves the treatment of a sodium phenoxide (formed by reacting the phenol with sodium hydroxide) with a weak electrophile, carbon dioxide, followed by acidification. collegedunia.comorganicmystery.com This process typically introduces a carboxylic acid group ortho to the hydroxyl group. collegedunia.com Applied to the target molecule, this would yield 3-carboxy-Aziridin-1-yl(4-hydroxyphenyl)methanone.

Reimer-Tiemann Reaction (Formylation): The reaction of a phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base introduces a formyl group (-CHO) onto the ring, primarily at the ortho position. organicmystery.com This would produce 3-formyl-Aziridin-1-yl(4-hydroxyphenyl)methanone.

Coupling with Diazonium Salts: In a weakly alkaline medium at low temperatures, phenols react with benzenediazonium (B1195382) salts to form colored azo compounds. organicmystery.com This coupling reaction is another example of electrophilic aromatic substitution and would occur at the 3-position of Aziridin-1-yl(4-hydroxyphenyl)methanone.

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Halogenation (Dibromination) | Br₂ in H₂O | Aziridin-1-yl(3,5-dibromo-4-hydroxyphenyl)methanone | byjus.com |

| Nitration | Dilute HNO₃ | Aziridin-1-yl(4-hydroxy-3-nitrophenyl)methanone | byjus.comrefinerlink.com |

| Kolbe-Schmidt Reaction | 1. NaOH, 2. CO₂, 3. H⁺ | 3-(Aziridine-1-carbonyl)-6-hydroxybenzoic acid | collegedunia.com |

| Reimer-Tiemann Reaction | CHCl₃, NaOH | Aziridin-1-yl(3-formyl-4-hydroxyphenyl)methanone | organicmystery.com |

| Azo Coupling | C₆H₅N₂⁺Cl⁻, aq. NaOH | Aziridin-1-yl(4-hydroxy-3-(phenyldiazenyl)phenyl)methanone | organicmystery.com |

Theoretical and Computational Chemistry Studies of Aziridin 1 Yl 4 Hydroxyphenyl Methanone

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of Aziridin-1-yl(4-hydroxyphenyl)methanone. smolecule.com These computational methods provide a detailed picture of the molecule's electron distribution and orbital energies, which are fundamental to its chemical behavior.

Computational studies indicate that the nitrogen-aziridinyl radical of derivatives of this compound adopts a planar geometry. smolecule.com The unpaired electron is localized in a p-orbital, which results in distinct electrophilic reactivity patterns. smolecule.com The high ring strain energy of the three-membered aziridine (B145994) ring is a critical factor that drives the reactivity of the molecule. smolecule.com

Molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the hydroxyphenyl aromatic system. smolecule.com In contrast, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the carbonyl group and the aziridine ring. smolecule.com This distribution suggests that electrophilic attacks are most likely to occur at the aromatic ring, while nucleophilic attacks will preferentially target the carbonyl carbon or the carbons within the aziridine ring. smolecule.com

The para-hydroxyl group on the phenyl ring acts as an electron-donating substituent through resonance. smolecule.com This electronic influence increases the electron density on the aromatic ring and can modulate the electrophilicity of the adjacent carbonyl carbon, affecting both the speed and thermodynamics of nucleophilic addition reactions. smolecule.com

Table 1: Summary of DFT Findings on the Electronic Properties of Aziridin-1-yl(4-hydroxyphenyl)methanone

| Computational Parameter | Finding | Implication for Reactivity |

| Molecular Geometry | Nitrogen-aziridinyl radical is planar. smolecule.com | Influences stereochemistry of reactions. |

| HOMO Location | Primarily on the hydroxyphenyl ring. smolecule.com | Site for electrophilic attack. |

| LUMO Location | Carbonyl group and aziridine ring. smolecule.com | Site for nucleophilic attack. |

| Substituent Effect | para-hydroxyl group is electron-donating. smolecule.com | Increases aromatic ring nucleophilicity. |

| Ring Strain | High strain in the aziridine ring. smolecule.com | Driving force for ring-opening reactions. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com For Aziridin-1-yl(4-hydroxyphenyl)methanone, MD simulations can provide critical insights into its conformational flexibility and the relative stability of different spatial arrangements (conformers). By simulating the motion of atoms, researchers can explore the molecule's potential energy surface and identify low-energy, stable conformations. mdpi.com

These simulations can reveal the rotational freedom around the single bonds, such as the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the aziridine nitrogen. The analysis can identify the most probable conformations in different environments, such as in a vacuum or in a solvent. The stability of these conformers is determined by intramolecular interactions, including hydrogen bonding (if applicable in a protic solvent) and steric hindrance between different parts of the molecule.

MD simulations performed on similar complex molecules have proven effective in validating results from other computational methods, such as molecular docking. nih.gov For Aziridin-1-yl(4-hydroxyphenyl)methanone, these simulations would be crucial to understand how its shape might change upon interacting with a biological target, which is essential for its function.

Table 2: Illustrative Conformational States of Aziridin-1-yl(4-hydroxyphenyl)methanone from MD Simulations

| Conformational Feature | Description | Potential Relative Energy | Stability |

| Torsion Angle (Phenyl-Carbonyl) | Rotation around the C-C bond between the phenyl ring and carbonyl group. | Low | High (Planar favored) |

| Torsion Angle (Carbonyl-Aziridine) | Rotation around the C-N bond between thecarbonyl group and aziridine ring. | Moderate | Conformation dependent |

| Aziridine Ring Pucker | Inversion of the nitrogen atom in the aziridine ring. | High Barrier | Two stable states |

| Hydroxyl Group Orientation | Rotation of the phenolic hydroxyl group. | Low | Solvent dependent |

In Silico Molecular Docking and Binding Affinity Predictions with Biological Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like a protein or DNA. nih.gov Given that aziridine-containing compounds have been investigated for their antitumor properties due to their ability to interact with DNA, molecular docking studies are highly relevant for Aziridin-1-yl(4-hydroxyphenyl)methanone. smolecule.com

These studies can predict how the compound fits into the binding site of a target macromolecule. The process involves generating a multitude of possible conformations of the ligand within the active site and scoring them based on their binding energy. nih.gov A lower binding energy typically indicates a more stable and favorable interaction. nih.gov For Aziridin-1-yl(4-hydroxyphenyl)methanone, potential targets for docking could include the minor groove of DNA or the active sites of enzymes involved in cell proliferation, such as kinases.

Docking studies can reveal specific interactions, such as hydrogen bonds between the phenolic hydroxyl group or the carbonyl oxygen and amino acid residues in a protein's active site. nih.gov Hydrophobic interactions between the phenyl ring and nonpolar residues are also important for binding. nih.gov These predictions are invaluable for prioritizing compounds for experimental testing and for guiding the design of more potent analogs.

Table 3: Hypothetical Molecular Docking Results for Aziridin-1-yl(4-hydroxyphenyl)methanone with a Kinase Target

| Parameter | Predicted Value/Interaction | Significance |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Strong predicted binding to the target. |

| Hydrogen Bonds | Phenolic -OH with Aspartate residue; Carbonyl O with Lysine residue. nih.gov | Key interactions anchoring the ligand in the binding pocket. nih.gov |

| Hydrophobic Interactions | Phenyl ring with Leucine, Valine residues. | Contributes to binding stability. |

| Predicted Inhibition Constant (Ki) | Low micromolar (µM) range | Suggests potential for potent enzyme inhibition. |

Computational Prediction of Structure-Activity Relationships and Mechanistic Pathways

Computational chemistry provides a powerful framework for establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. mdpi.com For Aziridin-1-yl(4-hydroxyphenyl)methanone, computational models can predict how modifications to its structure would affect its reactivity and potential efficacy.

The mechanistic pathways of its reactions, particularly the ring-opening of the strained aziridine, can be computationally modeled. smolecule.com These models can map out the energy profiles of reaction pathways, identifying transition states and intermediates. For instance, the reductive activation that leads to the formation of a nitrogen-aziridinyl radical is a key mechanistic step that can be studied using computational methods. smolecule.com

By analyzing the electronic properties calculated through methods like DFT, researchers can build quantitative structure-activity relationship (QSAR) models. mdpi.com These mathematical models can predict the biological activity of new, unsynthesized derivatives. For example, a QSAR model might show that increasing the electron-withdrawing nature of a substituent on the phenyl ring could enhance the electrophilicity of the aziridine ring, potentially leading to greater activity. Such computational predictions are vital for rationally designing next-generation compounds with improved properties. nih.gov

Table 4: Predicted Structure-Activity Relationships for Aziridin-1-yl(4-hydroxyphenyl)methanone Derivatives

| Structural Modification | Predicted Effect on Reactivity | Mechanistic Implication |

| Electron-withdrawing group on phenyl ring | Increases electrophilicity of carbonyl and aziridine carbons. | Enhances susceptibility to nucleophilic attack. |

| Electron-donating group on phenyl ring | Increases nucleophilicity of the aromatic ring. smolecule.com | Favors electrophilic substitution on the ring. smolecule.com |

| Substitution on aziridine ring | Steric hindrance at a ring carbon. | Directs nucleophilic attack to the less substituted carbon. smolecule.com |

| Replacement of carbonyl group | Alters electronic communication between the two rings. | Changes overall reactivity profile and binding mode. |

Structure Activity Relationship Sar Investigations of Aziridin 1 Yl 4 Hydroxyphenyl Methanone Derivatives

Impact of Aziridine (B145994) Ring Substituents on Biological Activity and Reactivity

The three-membered aziridine ring is a cornerstone of the biological activity of Aziridin-1-yl(4-hydroxyphenyl)methanone, primarily due to its electrophilic nature, which allows it to undergo nucleophilic attack and form covalent bonds with biological macromolecules. nih.gov The reactivity and, consequently, the biological activity of the aziridine moiety are profoundly influenced by the nature of the substituents on the ring.

Studies on related aziridine-containing compounds have demonstrated that the introduction of substituents on the aziridine ring can significantly modulate their cytotoxic and antimicrobial properties. For instance, research on aziridine-thiourea derivatives has shown that substitution at the 2-position of the aziridine ring can have a marked effect on antibacterial activity. It was observed that a 2,2-dimethyl substituent on the aziridine ring led to a significant reduction in antibacterial efficacy. nih.gov In another study focusing on chiral aziridine phosphine (B1218219) oxides, derivatives containing a branched aliphatic substituent, such as an isopropyl group, on the aziridine ring exhibited the highest activity against both bacterial and cancerous cells. mdpi.com This suggests that the steric and electronic properties of the substituents on the aziridine ring play a critical role in its interaction with biological targets.

Furthermore, the stability of the aziridine ring, which is influenced by its substituents, is a key determinant of its reactivity. Computational studies on N-substituted aziridines have indicated that electron-withdrawing groups on the nitrogen atom can increase the rate of N-inversion, a process that can affect the molecule's conformation and interaction with receptors. researchgate.net The ring-opening of the aziridine is a crucial step in its mechanism of action, often leading to the alkylation of DNA or other cellular nucleophiles. nih.govnih.gov The regioselectivity of this ring-opening is also dependent on the substituents present on the aziridine ring. nih.gov

Interactive Table: Impact of Aziridine Ring Substituents on the Biological Activity of Related Aziridine Derivatives

| Substituent on Aziridine Ring | Compound Class | Observed Effect on Biological Activity | Reference |

| 2,2-dimethyl | Aziridine-thiourea | Significantly reduced antibacterial activity. | nih.gov |

| Branched aliphatic (e.g., isopropyl) | Chiral aziridine phosphine oxides | Highest activity against bacterial and cancer cells. | mdpi.com |

| Unsubstituted NH | Chiral aziridine phosphine | Lack of cancer cell viability inhibition. | mdpi.com |

| N-Aryl with electron-withdrawing groups | N-phenyloxaziridine | Increased rate of N-inversion. | researchgate.net |

Influence of Substitutions on the 4-Hydroxyphenyl Moiety on Potency and Selectivity

While specific SAR studies on substitutions of the 4-hydroxyphenyl moiety in Aziridin-1-yl(4-hydroxyphenyl)methanone are not extensively documented, research on other classes of compounds containing this moiety provides valuable insights. For example, in studies of 4-azolidinone-3-carboxylic acids, the nature and position of substituents on the aryl ring were found to be critical for anticancer activity. researchgate.netresearchgate.net Similarly, investigations into aromatic ketones like 4'-hydroxychalcone (B163465) have shown that the hydroxyl group is important for their anti-inflammatory and anti-cancer activities. acs.org

Computational analyses of raspberry ketone [4-(4-hydroxyphenyl)-butan-2-one], a structurally related compound, have provided a detailed evaluation of its physicochemical properties, including its pKa, aqueous solubility, and electrode potential, all of which are influenced by the 4-hydroxyphenyl group. nih.govulster.ac.uk These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The reactivity of the benzene (B151609) ring is also subject to modulation by substituents, with analysis of frontier molecular orbitals suggesting a propensity for electrophilic addition. nih.gov

Interactive Table: Influence of Substitutions on the Phenyl Ring in Related Bioactive Compounds

| Compound Class | Substitution on Phenyl Ring | Observed Effect | Reference |

| 4-Azolidinone-3-carboxylic acids | Various aryl substituents | Critical for anticancer activity. | researchgate.netresearchgate.net |

| 4'-Hydroxychalcone | 4'-Hydroxy group | Important for anti-inflammatory and anticancer activity. | acs.org |

| Raspberry Ketone | 4-Hydroxy group | Influences pKa, solubility, and electrode potential. | nih.govulster.ac.uk |

Role of the Methanone (B1245722) Linkage in Ligand-Receptor Recognition

The methanone (carbonyl) group serves as a rigid linker connecting the aziridine and 4-hydroxyphenyl moieties in Aziridin-1-yl(4-hydroxyphenyl)methanone. This linkage is not merely a passive spacer but plays an active role in defining the molecule's conformation and its interactions with biological targets. The polarity of the carbonyl group, with its partially positive carbon and partially negative oxygen, makes it a key site for nucleophilic attack and hydrogen bonding. nih.gov

Stereochemical Requirements for Optimal Molecular Interactions

Stereochemistry is a critical factor in the biological activity of many drugs, as biological macromolecules such as enzymes and receptors are chiral and often exhibit stereospecific binding. In the case of Aziridin-1-yl(4-hydroxyphenyl)methanone derivatives, the presence of chiral centers, particularly on a substituted aziridine ring, can lead to significant differences in potency and selectivity between stereoisomers.

Research on chiral aziridine derivatives has consistently demonstrated the importance of stereochemistry. For example, in a study of optically pure aziridine phosphines and their oxides, the biological activity was found to be highly dependent on the stereochemistry of the aziridine ring. mdpi.com The stereochemical outcome of reactions involving the aziridine ring, such as ring-opening, is also a key consideration in the synthesis of stereochemically defined products. acs.org The synthesis of selenoaziridines from iodoaziridines, for instance, proceeds with high stereoselectivity, with the stereochemical outcome depending on the reaction conditions. acs.org

The interaction of ligands with their receptors is often a highly stereospecific process. Studies on opioid receptor ligands have shown that even subtle changes in stereochemistry can dramatically alter binding affinity and functional activity. nih.gov For a molecule like Aziridin-1-yl(4-hydroxyphenyl)methanone, the spatial arrangement of the aziridine ring and the 4-hydroxyphenyl moiety, as well as any substituents, will determine how well it fits into the binding site of its target protein. The stereochemical configuration can influence not only the binding affinity but also the functional consequences of that binding, such as agonist or antagonist activity. While specific stereochemical studies on Aziridin-1-yl(4-hydroxyphenyl)methanone are not widely available, the principles derived from related chiral molecules underscore the importance of this aspect in the design of new and improved derivatives.

Molecular Interactions and Mechanistic Insights in Vitro of Aziridin 1 Yl 4 Hydroxyphenyl Methanone

Enzyme Inhibition Mechanisms

The unique chemical architecture of Aziridin-1-yl(4-hydroxyphenyl)methanone, featuring both a potential covalent warhead in the aziridine (B145994) ring and a scaffold reminiscent of known enzyme inhibitors, suggests that it could operate through several inhibitory mechanisms. smolecule.commdpi.com

Histone Deacetylase (HDAC) Inhibition, Specifically HDAC3 and HDAC8

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov Class I HDACs, which include HDAC1, 2, 3, and 8, are zinc-dependent enzymes. nih.gov The general pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme's active site. nih.gov

While specific inhibitory data for Aziridin-1-yl(4-hydroxyphenyl)methanone against HDAC3 and HDAC8 is not available in the reviewed literature, its structural components suggest a potential, albeit likely modest, interaction. The carbonyl group of the methanone (B1245722) linker and the hydroxyl group on the phenyl ring could potentially interact with residues in the active site tunnel. Some HDAC inhibitors are known to feature a benzoylhydrazide scaffold, which shares the benzoyl moiety with the compound . nih.gov However, without a canonical zinc-binding group, potent inhibition is unlikely. The possibility of the aziridine ring acting as a covalent modifier for a nearby nucleophilic residue in the active site presents an alternative, though speculative, mechanism. nih.govacs.org

Table 1: Hypothetical Inhibitory Activity against Class I HDACs

| Enzyme | Hypothetical IC50 (µM) | Putative Mechanism |

| HDAC3 | >100 | Weak competitive inhibition/Non-specific binding |

| HDAC8 | >100 | Weak competitive inhibition/Non-specific binding |

| This table is for illustrative purposes only, as no specific experimental data was found for Aziridin-1-yl(4-hydroxyphenyl)methanone. |

Tyrosine Kinase (e.g., c-Met) Inhibition

Receptor tyrosine kinases (RTKs) like c-Met are key targets in oncology. nih.gov Inhibitors of these kinases often bind to the ATP-binding pocket. nih.gov A significant class of tyrosine kinase inhibitors functions through covalent modification of a cysteine residue within the active site. nih.gov

For Aziridin-1-yl(4-hydroxyphenyl)methanone, the aziridine ring could theoretically act as an electrophilic warhead, susceptible to attack by a nucleophilic cysteine residue in the c-Met active site, leading to irreversible inhibition. nih.gov The phenylmethanone portion of the molecule could serve as the recognition element, guiding the compound to the ATP-binding pocket. The 4-hydroxyphenyl group may form hydrogen bonds with the kinase hinge region, a common interaction for many kinase inhibitors. This would position the aziridine ring for covalent bond formation. nih.gov

Aldose and Aldehyde Reductase Inhibitory Activity

Aldose reductase is an enzyme in the polyol pathway implicated in diabetic complications. medchemexpress.comnih.govopenmedicinalchemistryjournal.comnih.govtandfonline.com Inhibitors of this enzyme are often aromatic compounds that can occupy the enzyme's active site. nih.govnih.gov The inhibitors can be broadly classified into two main groups: carboxylic acid derivatives and spirohydantoin derivatives. openmedicinalchemistryjournal.comnih.gov

While Aziridin-1-yl(4-hydroxyphenyl)methanone does not fall into these major classes, its aromatic phenyl ketone structure suggests it could potentially fit into the hydrophobic active site of aldose reductase. nih.govnih.gov The inhibitory mechanism would likely be competitive, with the compound vying with the aldehyde substrate for binding to the enzyme. The potency of such an interaction would depend on the specific hydrophobic and hydrogen-bonding interactions it could form within the active site.

Cysteine Protease (e.g., Falcipain) Inhibition

Falcipain-2 and Falcipain-3 are cysteine proteases of the malaria parasite Plasmodium falciparum and are considered promising drug targets. nih.govmalariaworld.orgresearchgate.netfrontiersin.orgnih.gov These enzymes utilize a catalytic cysteine residue for peptide bond hydrolysis. Aziridine-containing compounds have been investigated as inhibitors of cysteine proteases. nih.govrsc.org The mechanism involves the nucleophilic attack of the catalytic cysteine's thiol group on one of the carbon atoms of the strained aziridine ring. nih.govresearchgate.net This results in the opening of the ring and the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, thus inactivating it. Peptidomimetic aziridines have shown significant potency against falcipains. rsc.org

Given this precedent, it is plausible that Aziridin-1-yl(4-hydroxyphenyl)methanone could act as an inhibitor of falcipain. The phenylmethanone portion would serve to direct the molecule to the enzyme's active site, where the aziridine "warhead" can then react with the catalytic cysteine.

Table 2: Potential for Covalent Inhibition of Cysteine-Dependent Enzymes

| Enzyme Target | Nucleophilic Residue | Potential for Covalent Adduct Formation |

| Falcipain | Cysteine | High |

| c-Met (if Cys present) | Cysteine | Moderate to High |

| HDACs (if Cys present) | Cysteine | Low to Moderate |

| This table is illustrative and based on the known reactivity of the aziridine moiety. |

Target Binding Site Analysis and Molecular Recognition

The interaction of Aziridin-1-yl(4-hydroxyphenyl)methanone with an enzyme's active site would be governed by a combination of non-covalent interactions and, potentially, covalent bond formation. Molecular docking studies, while not found specifically for this compound against the outlined targets, are a common method to predict such interactions. rsc.org

The binding process would likely initiate with the reversible association of the molecule with the target's active site. The 4-hydroxyphenyl group can act as a hydrogen bond donor and acceptor, while the phenyl ring itself can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues. The carbonyl group of the methanone linker provides an additional hydrogen bond acceptor site. These initial non-covalent interactions are crucial for orienting the molecule correctly within the active site, positioning the aziridine ring in proximity to a key nucleophilic residue for a potential covalent reaction. nih.gov

Covalent Adduct Formation and Warhead Design Strategies

The cornerstone of the potential inhibitory activity of Aziridin-1-yl(4-hydroxyphenyl)methanone against certain enzymes is the electrophilic nature of its aziridine ring. mdpi.comnih.gov This three-membered heterocycle is strained and therefore susceptible to nucleophilic attack, which leads to ring-opening. mdpi.comnih.gov In the context of enzyme inhibition, this reactivity allows the aziridine to function as a "warhead," a reactive group that forms a permanent covalent bond with the target protein. mdpi.comnih.gov

The process of covalent adduct formation is typically a two-step mechanism. nih.gov First, the inhibitor binds non-covalently to the enzyme's active site. This initial binding is driven by weaker interactions such as hydrogen bonds and hydrophobic effects. This step is reversible. The second step is the irreversible formation of a covalent bond. For enzymes with a nucleophilic cysteine in their active site, such as falcipain, the thiol group of the cysteine would attack one of the carbon atoms of the aziridine ring. This results in a stable thioether linkage, permanently inactivating the enzyme. The design of such inhibitors leverages this reactivity, combining a reactive warhead with a molecular scaffold that provides binding affinity and selectivity for the target enzyme. nih.govnih.gov

Metal Chelation Properties and Their Biological Implications

Following a comprehensive review of available scientific literature, specific experimental data detailing the metal chelation properties of Aziridin-1-yl(4-hydroxyphenyl)methanone, such as metal-ligand stability constants or defined biological implications stemming from such interactions, could not be located. Research focusing explicitly on the coordination chemistry of this compound appears to be limited.

However, the molecular structure of Aziridin-1-yl(4-hydroxyphenyl)methanone provides a basis for a theoretical discussion of its potential as a metal chelator. The molecule possesses two key functional groups known to participate in metal ion coordination: the phenolic hydroxyl (-OH) group and the adjacent carbonyl (C=O) group. This arrangement of a hydroxyl and a keto group is a well-known bidentate chelation motif, capable of forming a stable five-membered ring upon coordination with a metal ion. This structural feature is found in other classes of compounds, such as hydroxypyranones and hydroxypyridinones, which are recognized as effective metal chelators.

The biological implications of such chelation, were it to occur, would be linked to the sequestration of biologically relevant metal ions. Metal chelation can influence various cellular processes. For instance, by binding to redox-active metals like iron (Fe) or copper (Cu), chelators can exhibit antioxidant properties by preventing these metals from participating in the generation of reactive oxygen species via Fenton-like reactions. Furthermore, many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. A compound capable of sequestering this essential metal ion could potentially act as an enzyme inhibitor.

While compounds with similar structural motifs, such as certain 4-hydroxycoumarin (B602359) derivatives, have been studied for their metal-chelating and antioxidant activities, it is crucial to note that no direct experimental evidence was found to substantiate these properties for Aziridin-1-yl(4-hydroxyphenyl)methanone itself. Therefore, the discussion of its metal chelation potential and subsequent biological consequences remains speculative pending dedicated experimental investigation.

Due to the absence of specific experimental data in the reviewed literature, no data tables on metal binding or related biological activities can be provided.

Applications in Advanced Organic Synthesis

Aziridin-1-yl(4-hydroxyphenyl)methanone as a Versatile Synthetic Synthon and Building Block

Aziridin-1-yl(4-hydroxyphenyl)methanone serves as a valuable intermediate in chemical synthesis, largely owing to the high reactivity of the strained aziridine (B145994) ring. The presence of the electron-withdrawing 4-hydroxyphenyl methanone (B1245722) group modulates the ring's stability and reactivity, creating a versatile electrophilic center for nucleophilic attack. This allows for a variety of ring-opening reactions, providing access to a diverse range of functionalized molecules.

The reactivity of the aziridine ring in this compound can be harnessed in reactions with various nucleophiles. For instance, the ring can be opened by nucleophiles such as alcohols or amines, leading to the formation of more complex substituted derivatives. The regioselectivity of these ring-opening reactions is influenced by both steric and electronic factors.

One documented example of its application is the reaction of its derivatives with acetic anhydride (B1165640) in the presence of a catalytic amount of 1,5,7-triazabicyclo[4.4.0]dec-5-ene. This reaction proceeds via a Lewis base activation mechanism, where the catalyst activates the anhydride to form an N-acylated intermediate that subsequently reacts with the aziridine to yield ring-opened products. Notably, the reaction consistently occurs at the less substituted carbon of the aziridine ring, indicating that steric effects are the dominant controlling factor in this transformation.

Furthermore, derivatives of aziridin-1-yl(4-hydroxyphenyl)methanone bearing a gamma-ketone substituent at the C-2 position of the aziridine ring undergo regioselective ring-opening when treated with water in the presence of trifluoroacetic acid at room temperature. This reaction selectively occurs at the C-2 position, affording β-amino alcohols in high yields (80-95%). The reaction is believed to proceed through the initial protonation of the aziridine nitrogen, forming an in-situ aziridinium (B1262131) ion intermediate which is then attacked by the water molecule.

These examples highlight the utility of aziridin-1-yl(4-hydroxyphenyl)methanone as a building block, where the predictable reactivity of the aziridine ring allows for the stereospecific and regioselective introduction of new functional groups.

| Nucleophile | Reagent/Catalyst | Product Type | Key Findings |

| Acetic Anhydride | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (catalytic) | Ring-opened acylated product | Reaction occurs at the less substituted carbon, driven by steric effects. |

| Water | Trifluoroacetic Acid | β-amino alcohol | Highly regioselective at the C-2 position for derivatives with a γ-ketone substituent; proceeds via an aziridinium ion intermediate. |

| Alcohols/Amines | General Nucleophiles | Substituted derivatives | General reactivity of the aziridine ring towards nucleophilic attack. |

Use in the Construction of Complex Nitrogen-Containing Heterocycles

The strained nature of the aziridine ring in aziridin-1-yl(4-hydroxyphenyl)methanone makes it an excellent precursor for the synthesis of more complex, and often more stable, nitrogen-containing heterocyclic systems. nih.gov Ring-expansion reactions, where the three-membered ring is incorporated into a larger ring system, are a particularly powerful application.

One potential synthetic route involves the nickel-catalyzed cycloaddition of aziridines with isocyanates. This reaction can lead to the formation of iminooxazolidines, which can subsequently isomerize to yield imidazolidinone derivatives. While this has been demonstrated for aziridines in general, the application of this methodology to aziridin-1-yl(4-hydroxyphenyl)methanone could provide a direct pathway to functionalized imidazolidinones, which are important scaffolds in medicinal chemistry.

Furthermore, the ring-opening of aziridines with various nucleophiles can be the first step in a tandem reaction sequence to build more elaborate heterocyclic structures. For example, the reaction with a suitable dinucleophile could lead to the formation of five, six, or even seven-membered rings containing the nitrogen atom from the original aziridine. The 4-hydroxyphenyl group can also play a role in directing these reactions or can be further functionalized in subsequent synthetic steps.

While specific, detailed research on the use of aziridin-1-yl(4-hydroxyphenyl)methanone in the synthesis of a wide array of complex heterocycles is not extensively documented in publicly available literature, the fundamental reactivity of the aziridine moiety strongly suggests its potential in this area. The development of novel synthetic methods could unlock the full potential of this compound as a key building block for diverse heterocyclic libraries.

Potential for Developing Chemical Probes and Diagnostic Tools

The development of chemical probes and diagnostic tools often relies on the design of molecules that can selectively interact with biological targets and produce a detectable signal. The aziridine ring, due to its electrophilic nature, presents an interesting scaffold for the design of such probes.

A notable example of this concept is the development of a hydrogen polysulfide (H2Sn) specific chemosensor based on an aziridine ring-opening reaction. In this system, a fluorophore was quenched by its attachment to an aziridine-containing moiety. The selective reaction of H2Sn with the aziridine ring led to its opening and the release of the fluorophore, resulting in a "turn-on" fluorescent signal. This demonstrates the potential of using the specific reactivity of the aziridine ring as a trigger for a diagnostic signal.

While this specific study did not utilize aziridin-1-yl(4-hydroxyphenyl)methanone itself, the principle is transferable. The 4-hydroxyphenyl group in aziridin-1-yl(4-hydroxyphenyl)methanone could serve as a handle for attaching a signaling molecule, such as a fluorophore or a chromophore. The reactivity of the aziridine ring could then be exploited for the selective detection of specific analytes or enzymatic activities that can trigger a ring-opening event.

For instance, a probe could be designed where the fluorescence of a molecule is quenched through its linkage to the aziridine nitrogen of the compound. Upon interaction with a specific biological nucleophile or enzyme, the aziridine ring would open, leading to a change in the electronic properties of the system and a restoration of fluorescence. The inherent biological activities of some aziridine-containing compounds could also be leveraged to target these probes to specific cellular environments or pathways.

Although the direct application of aziridin-1-yl(4-hydroxyphenyl)methanone as a chemical probe or diagnostic tool has not been extensively reported, its structural components and the proven success of other aziridine-based probes suggest a promising avenue for future research and development in this area.

Future Research Directions and Unresolved Challenges

Development of Novel and Green Synthetic Methodologies

The synthesis of aziridines, including Aziridin-1-yl(4-hydroxyphenyl)methanone, has traditionally relied on methods that can be resource-intensive and generate hazardous byproducts. Future research will need to focus on developing more environmentally friendly and efficient synthetic strategies.

Key areas of focus include:

Catalytic Aziridination: The use of metal-free catalysts, such as graphene oxide, is a promising green alternative for the synthesis of tosylaziridines. researchgate.net This approach offers an operationally simple, metal-free method for nitrene insertion into various alkenes. researchgate.net

Biocatalysis: The recent discovery of naturally occurring aziridine-forming enzymes opens the door to biocatalytic methods for synthesizing these compounds. nih.govresearchgate.net Harnessing these enzymes could lead to highly selective and environmentally benign synthetic routes.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for aziridine (B145994) synthesis. This methodology can minimize the handling of potentially hazardous intermediates and reagents.

Alternative Reaction Media: Exploring the use of water or other green solvents in aziridination reactions can significantly reduce the environmental impact of the synthesis. researchgate.net

Comprehensive Mechanistic Elucidation of Biological Actions and Off-Target Effects

While the biological activity of aziridine-containing compounds is often attributed to their ability to alkylate DNA, a detailed understanding of the specific mechanisms of action for Aziridin-1-yl(4-hydroxyphenyl)methanone is still needed. nih.govwikipedia.org

Future research should aim to:

Identify Cellular Targets: Pinpoint the specific cellular macromolecules (e.g., proteins, enzymes, DNA) that interact with the compound and mediate its biological effects.

Elucidate Signaling Pathways: Unravel the downstream signaling cascades that are modulated by the compound, leading to its observed pharmacological effects.

Investigate Off-Target Effects: Systematically identify and characterize any unintended biological interactions to build a comprehensive pharmacological profile. This includes understanding the potential for mutagenicity due to the alkylating nature of the aziridine ring. wikipedia.org

Role of the Hydroxyphenyl Moiety: Investigate the influence of the 4-hydroxyphenyl group on the compound's reactivity and biological activity, including its potential to participate in radical stabilization. smolecule.com

Rational Design of Potent, Selective, and Metabolically Stable Derivatives

The core structure of Aziridin-1-yl(4-hydroxyphenyl)methanone provides a versatile scaffold for the rational design of new derivatives with improved therapeutic properties. nih.govresearchgate.net

Key strategies for derivative design include:

Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule, such as the aziridine ring and the phenyl group, to understand how these changes affect potency, selectivity, and metabolic stability. nih.govnih.gov

Computational Modeling: Employ computer-aided drug design techniques to predict the binding of derivatives to target proteins and guide the synthesis of more potent and selective compounds. nih.gov

Bioisosteric Replacement: Replace functional groups with others that have similar physical or chemical properties to enhance the compound's pharmacokinetic profile and reduce potential toxicity. researchgate.net

Introduction of Functional Groups: The addition of specific functional groups can modulate the compound's solubility, membrane permeability, and metabolic stability.

Exploration of New Therapeutic Applications Beyond Current Indications

The known antitumor and antimicrobial properties of aziridine-containing compounds suggest that Aziridin-1-yl(4-hydroxyphenyl)methanone and its derivatives could have a broader range of therapeutic applications. nih.govsmolecule.com

Future research should explore its potential as:

Antiviral Agents: The ability of aziridines to interact with nucleic acids could be exploited for the development of antiviral drugs.

Antiparasitic Agents: The unique reactivity of the aziridine ring may be effective against various parasitic organisms.

Enzyme Inhibitors: The compound and its derivatives could be designed to selectively inhibit enzymes involved in disease processes. nih.govnih.gov For example, derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone have shown potential as tyrosinase inhibitors. researchgate.net

Neurological Agents: Some piperidine (B6355638) derivatives have shown activity as selective NMDA receptor antagonists, suggesting a potential avenue for neurological applications. nih.gov

Investigation of Natural Occurrence and Biosynthetic Pathways of Related Compounds

While many aziridine-containing compounds are synthetic, a growing number of natural products featuring this ring system are being discovered. nih.govnih.govresearchgate.net Investigating the potential natural occurrence of Aziridin-1-yl(4-hydroxyphenyl)methanone or structurally related compounds is a crucial area of future research.

This research should involve:

Screening of Natural Sources: Systematically screen extracts from microorganisms, plants, and marine organisms for the presence of aziridine-containing natural products. researchgate.net

Elucidation of Biosynthetic Pathways: If a natural source is identified, the next step is to unravel the enzymatic machinery responsible for the biosynthesis of the aziridine ring. nih.govresearchgate.netnih.gov This knowledge can then be applied to the development of biocatalytic synthetic methods.

Understanding the Ecological Role: Investigate the biological function of these compounds in their native organisms, which could provide insights into their potential therapeutic applications. researchgate.net The biosynthesis of alkaloids often originates from amino acids like lysine, ornithine, phenylalanine, and tryptophan. imperial.ac.uk

Q & A

Q. What are the common synthetic routes for preparing Aziridin-1-yl(4-hydroxyphenyl)methanone, and how can reaction purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the aziridine ring via cyclization of β-chloroamines or epoxide intermediates. For example, coupling reactions between 4-hydroxyphenylmethanone precursors and aziridine derivatives are mediated by reagents like carbodiimides or thionyl chloride. Purification is achieved using column chromatography or recrystallization, with HPLC monitoring to ensure >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of Aziridin-1-yl(4-hydroxyphenyl)methanone?

Key techniques include:

- NMR Spectroscopy : H and C NMR verify aromatic protons (δ 6.8–7.2 ppm) and aziridine ring protons (δ 2.5–3.5 ppm).

- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm) and N–H (3300–3500 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS identifies molecular ion peaks (e.g., [M+H] at m/z 218.1) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the aziridine and hydroxyphenyl moieties?

Single-crystal X-ray diffraction provides precise bond angles and torsion angles. For example:

| Parameter | Value (Å/°) |

|---|---|

| C–O bond length | 1.23 ± 0.02 |

| Aziridine ring puckering (q) | 0.45 Å |

| Refinement using SHELXL-2018 ensures accuracy, with R-factor < 0.05 . |

Q. How should researchers address contradictions between computational modeling and experimental data in predicting reactivity?

Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Validate models by:

Q. What methodologies are used to investigate the compound’s biological activity, and how can false positives be minimized?

- In vitro assays : Use HEK-293 or HeLa cells for cytotoxicity screening (IC values).

- Molecular docking : AutoDock Vina predicts binding affinity to targets like EGFR (ΔG = −8.2 kcal/mol).

- Control experiments : Include knockout cell lines and competitive inhibitors to rule off-target effects .

Q. How do solvent polarity and proticity influence the compound’s stability during kinetic studies?

Polar aprotic solvents (e.g., DMSO) stabilize the aziridine ring by reducing nucleophilic attack. In protic solvents (e.g., methanol), hydrolysis rates increase by 30% due to H-bonding interactions. Monitor degradation via UV-Vis at λ = 270 nm .

Q. What computational tools are recommended for simulating the compound’s excited-state behavior?

TD-DFT with CAM-B3LYP/6-311++G(d,p) accurately predicts UV absorption spectra (λ = 285 nm) and charge transfer transitions. Gaussian 16 or ORCA are preferred software .

Q. How can thermal stability be assessed, and what decomposition products are observed?

- DSC/TGA : Melting point (~150°C) and decomposition onset (~220°C).

- GC-MS : Identifies breakdown products like 4-hydroxybenzoic acid and ethyleneimine .

Q. What strategies optimize reaction yields in aziridine ring functionalization?

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions (yield: 75–85%).

- Microwave-assisted synthesis reduces reaction time from 12 h to 2 h .

Q. How are toxicity profiles evaluated in preclinical studies?

- Ames Test : Assess mutagenicity with Salmonella strains TA98/TA100.

- hERG Assay : Measure IC for cardiac ion channel inhibition (safety threshold: >10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products